molecular formula C7H15Br2N B13582084 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide

1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide

Cat. No.: B13582084
M. Wt: 273.01 g/mol
InChI Key: YIDUGDRDJWQKNC-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide is a chemical compound with the molecular formula C7H14BrN.BrH. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: 1-(1-Hydroxypropan-2-yl)pyrrolidine, 1-(1-Cyanopropan-2-yl)pyrrolidine.

    Reduction: Propylpyrrolidine, 1-(1-Hydroxypropan-2-yl)pyrrolidine.

    Oxidation: 1-(1-Oxopropan-2-yl)pyrrolidine, 1-(1-Carboxypropan-2-yl)pyrrolidine.

Scientific Research Applications

1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide can be compared with other brominated pyrrolidine derivatives:

    1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.

    2-Bromopropane: Similar in structure but with the bromine atom on the second carbon, leading to different reactivity and applications.

    1-Bromo-2-propanol: Contains a hydroxyl group, making it useful in different types of chemical reactions.

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields of research and industry.

Properties

Molecular Formula

C7H15Br2N

Molecular Weight

273.01 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)pyrrolidine;hydrobromide

InChI

InChI=1S/C7H14BrN.BrH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H

InChI Key

YIDUGDRDJWQKNC-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)N1CCCC1.Br

Origin of Product

United States

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